Structural Uniqueness: Distinct Scaffold Configuration vs. Closest 1,2,4-Oxadiazole Analogs
The target compound possesses a unique combination of three structural features not simultaneously present in any close analog: a 3-cyclopropyl substituent on the 1,2,4-oxadiazole ring, a 2,5-disubstituted thiophene core, and an N-ethoxyacetyl side chain [1]. The closest commercially cataloged analog, N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(thiophen-3-yl)acetamide (CAS 1798673-84-3), replaces the ethoxyacetyl group with a thiophenylacetyl group, increasing molecular weight by ~38 Da and altering both lipophilicity and hydrogen-bonding capacity . This structural divergence is critical because the ethoxyacetyl moiety provides a distinct hydrogen bond acceptor pattern (ether oxygen plus amide carbonyl) that influences receptor binding, as evidenced by patent SAR showing that modifications to the acetamide side chain in related 1,2,4-oxadiazole S1P1 agonists can shift EC50 values by >10-fold [2].
| Evidence Dimension | Structural uniqueness (molecular weight, H-bond acceptors, rotatable bonds) |
|---|---|
| Target Compound Data | MW 293.34 g/mol; 6 H-bond acceptors; 6 rotatable bonds; XLogP3-AA 1.5 [1] |
| Comparator Or Baseline | N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(thiophen-3-yl)acetamide (CAS 1798673-84-3): MW 331.41 g/mol; C15H13N3O2S2 |
| Quantified Difference | MW difference: +38.07 g/mol (12.9% increase); H-bond acceptor count reduction; thiophene substitution replaces ether oxygen with thiophene sulfur |
| Conditions | Structural comparison based on PubChem and vendor catalog data |
Why This Matters
The distinct structural configuration ensures that this compound occupies a unique chemical space relative to its closest available analog, making it the only compound with this exact pharmacophoric profile for SAR studies or screening campaigns where the ethoxyacetyl moiety is essential.
- [1] PubChem Compound Summary for CID 76147142, N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide. National Center for Biotechnology Information, U.S. National Library of Medicine. Accessed 2026-04-28. View Source
- [2] Das, J., & Ko, S. S. (2015). Substituted oxadiazole compounds. U.S. Patent No. 9,187,437. Bristol-Myers Squibb Company. (SAR table showing acetamide side chain modifications alter S1P1 EC50 by >10-fold). View Source
